

Application of 4-Methoxy Fenretinide-13C,d3 in Drug Metabolism Studies

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Compound of Interest

Compound Name: 4-Methoxy Fenretinide-13C,d3

Cat. No.: B15559903

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Application Notes

The study of drug metabolism is a critical component of drug discovery and development, providing essential insights into the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Stable isotope-labeled compounds are powerful tools in these studies, offering a precise and accurate means of tracing and quantifying drug molecules and their metabolites.^{[1][2][3]} This document outlines the application of **4-Methoxy Fenretinide-13C,d3**, a stable isotope-labeled analog of the major Fenretinide metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), in drug metabolism studies of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR).

Fenretinide is a synthetic retinoid that has been investigated for its potential in cancer therapy and prevention.^[4] Its metabolism in humans and animal models is a key factor influencing its bioavailability and efficacy.^{[5][6]} The primary metabolic pathways of Fenretinide involve the formation of N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).^{[4][5][7]} 4-MPR is a significant metabolite found in both human and rodent plasma.^[5]

The use of **4-Methoxy Fenretinide-13C,d3** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods allows for the accurate quantification of the metabolite 4-MPR in various biological matrices.^{[8][9]} The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar

ionization efficiency, correcting for matrix effects and variations in sample preparation and instrument response.[8]

Key Applications:

- Pharmacokinetic (PK) Studies: Accurate determination of 4-MPR concentrations in plasma, serum, or other biological fluids over time to characterize its absorption, distribution, metabolism, and excretion (ADME) profile alongside the parent drug, Fenretinide.[3]
- Metabolite Profiling: Precise quantification of 4-MPR to understand the metabolic pathways of Fenretinide and to assess inter-individual variability in drug metabolism.
- Drug-Drug Interaction (DDI) Studies: Evaluating the effect of co-administered drugs on the metabolism of Fenretinide by monitoring changes in the formation of 4-MPR.
- In Vitro Metabolism Studies: Quantifying the formation of 4-MPR in in vitro systems such as human liver microsomes or hepatocytes to identify the enzymes responsible for Fenretinide metabolism.

Experimental Protocols

Quantification of 4-MPR in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of 4-MPR in human plasma using **4-Methoxy Fenretinide-13C,d3** as an internal standard.

a. Sample Preparation (Protein Precipitation)

- Thaw frozen human plasma samples on ice.
- To a 100 μ L aliquot of plasma in a microcentrifuge tube, add 10 μ L of internal standard working solution (**4-Methoxy Fenretinide-13C,d3** in methanol).
- Add 300 μ L of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate 4-MPR from other plasma components and potential metabolites.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - 4-MPR: Precursor ion (Q1) -> Product ion (Q3)

- **4-Methoxy Fenretinide-13C,d3 (IS):** Precursor ion (Q1) -> Product ion (Q3)

(Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.)

c. Calibration and Quality Control

- Prepare calibration standards by spiking known concentrations of 4-MPR into blank plasma.
- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
- Process calibration standards and QC samples alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
- Use a weighted linear regression for curve fitting.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a pharmacokinetic study of orally administered Fenretinide, utilizing the described analytical protocol.

Table 1: LC-MS/MS Method Validation Parameters

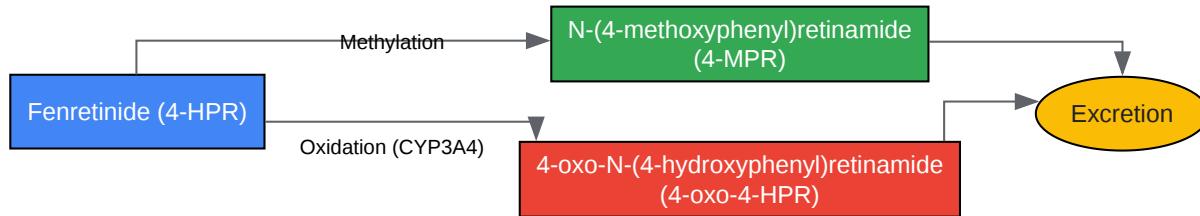
Parameter	4-MPR
Linearity Range (ng/mL)	1 - 1000
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)	1
Intra-day Precision (%RSD)	
Low QC (3 ng/mL)	< 10%
Mid QC (100 ng/mL)	< 8%
High QC (800 ng/mL)	< 7%
Inter-day Precision (%RSD)	
Low QC (3 ng/mL)	< 12%
Mid QC (100 ng/mL)	< 10%
High QC (800 ng/mL)	< 9%
Accuracy (% Bias)	
Low QC (3 ng/mL)	\pm 15%
Mid QC (100 ng/mL)	\pm 10%
High QC (800 ng/mL)	\pm 10%
Matrix Effect	Minimal
Recovery	> 85%

Table 2: Pharmacokinetic Parameters of Fenretinide and 4-MPR in Human Plasma Following a Single Oral Dose of Fenretinide

Parameter	Fenretinide (4-HPR)	4-MPR
Cmax (ng/mL)	850 ± 150	450 ± 90
Tmax (hr)	4.0 ± 1.0	6.0 ± 1.5
AUC _{0-t} (ng*hr/mL)	12500 ± 2500	9800 ± 2000
t _{1/2} (hr)	24 ± 5	36 ± 7

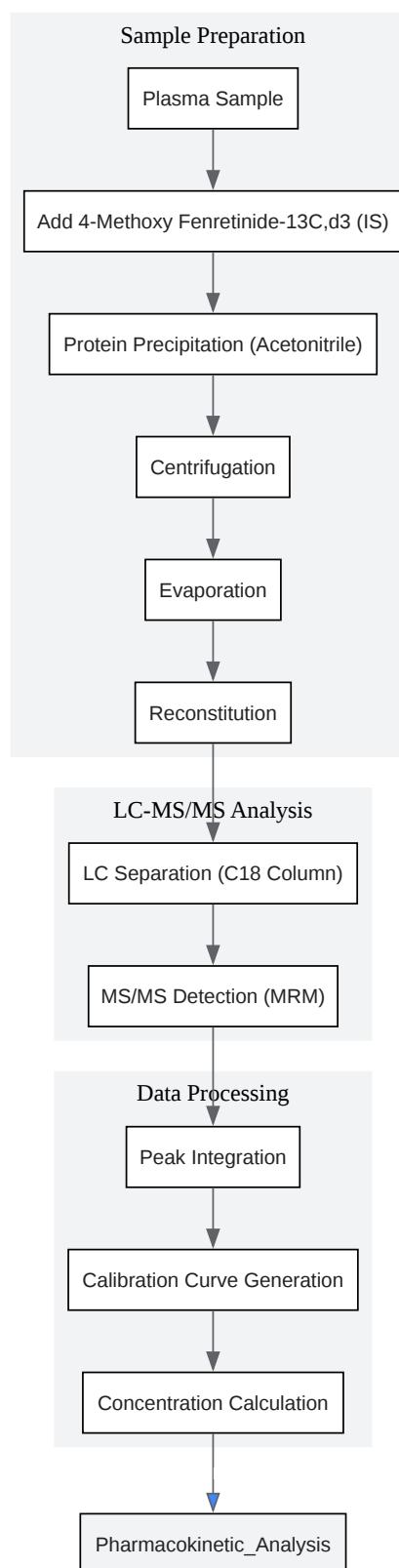
Data are presented as mean ± standard deviation.

Visualizations



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Caption: Metabolic pathway of Fenretinide.

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Caption: Workflow for 4-MPR quantification.

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